



Application Notes and Protocols for BMS-986365 Androgen Receptor Degradation Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to target the androgen receptor (AR), a key driver in prostate cancer.[1][2][3] It operates through a dual mechanism of action, functioning as both a competitive AR antagonist and a potent ligand-directed degrader.[1][2][3][4] BMS-986365 consists of a moiety that binds to the AR ligand-binding domain (LBD) and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][4] This degradation is effective against both wild-type and mutant forms of the AR, offering a promising therapeutic strategy to overcome resistance to conventional AR pathway inhibitors.[3][4][5]

These application notes provide detailed protocols for quantifying the in vitro degradation of the Androgen Receptor in response to **BMS-986365** treatment using standard laboratory techniques.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of **BMS-986365** in AR binding and degradation.

Table 1: AR Binding Affinity



Compound	Ki (nM)
BMS-986365	3.6[6]
Enzalutamide	47.0[6]

Table 2: In Vitro AR Degradation (DC50 and Dmax)

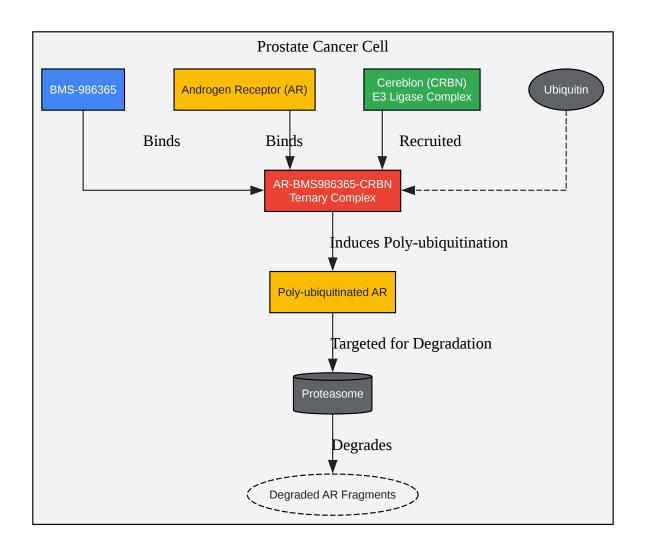
Cell Line	AR Status	DC50 (nM)	Maximum Degradation (Dmax) / Minimum Level (Ymin)
CW-R22PC_HR	H875Y mutant	6[6]	12% (Ymin)[6]
PC3	L702H mutant	1509[6]	41% (Ymin)[6]
VCaP	AR Wild-type	Not Specified	Degraded AR protein to 15% of vehicle control at 1 µM[7][8]

Table 3: In Vivo AR Degradation

Model	Treatment	Time Point	AR Protein Level Reduction
VCaP Mouse Xenograft	30 mg/kg, QD for 3 days, PO	6 hours	91%[6]
VCaP Mouse Xenograft	30 mg/kg, QD for 3 days, PO	24 hours	83%[6]

Signaling Pathway and Experimental Workflow BMS-986365 Mechanism of Action



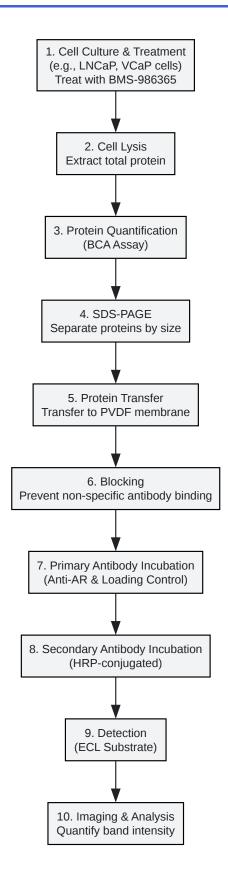


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Caption: Mechanism of BMS-986365-mediated AR degradation.

Western Blotting Experimental Workflow





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Caption: Workflow for AR degradation analysis by Western Blot.



Experimental Protocols Protocol 1: Western Blot Analysis of AR Degradation

This protocol details the use of Western blotting to quantify the reduction in AR protein levels in prostate cancer cell lines following treatment with **BMS-986365**.

Materials:

- Prostate cancer cell lines (e.g., LNCaP, VCaP)
- · Complete cell culture medium
- BMS-986365
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS), ice-cold
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- Polyacrylamide gels (e.g., 4-12% Bis-Tris)
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH or β-actin (loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Tris-Buffered Saline with Tween-20 (TBST)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system



Procedure:

- · Cell Seeding and Treatment:
 - Seed LNCaP or VCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
 - Treat cells with varying concentrations of **BMS-986365** (e.g., 1 nM to 10 μ M) or vehicle (DMSO) for a specified time (e.g., 4, 12, or 24 hours).[9][10][11]
- Cell Lysis and Protein Extraction:[12][13]
 - After treatment, place plates on ice and wash cells twice with ice-cold PBS.
 - \circ Add 100-200 μ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
- Protein Quantification:[12]
 - Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
- SDS-PAGE and Protein Transfer:[12][13]
 - Normalize protein concentrations and prepare samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
 - Load equal amounts of protein (20-30 μg) per lane onto a polyacrylamide gel.
 - Run the gel to separate proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:[12][13]



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000 and anti-GAPDH at 1:5000) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
- Detection and Analysis:[12]
 - Apply ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using densitometry software. Normalize the AR signal to the loading control (GAPDH or β-actin). Calculate the percentage of AR degradation relative to the vehicle-treated control.

Protocol 2: In-Cell Western (ICW) Assay for AR Degradation

The ICW assay is a higher-throughput, plate-based immunofluorescence method to quantify protein levels in fixed cells.[14][15]

Materials:

- Prostate cancer cell lines (e.g., LNCaP, VCaP)
- 96-well or 384-well plates
- BMS-986365 and DMSO
- 3.7% Formaldehyde in PBS



- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., LI-COR Intercept Blocking Buffer or similar)
- · Primary antibodies: Rabbit anti-AR
- Normalization antibody (e.g., Mouse anti-α-tubulin)
- Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse)
- Near-infrared (NIR) fluorescence imaging system (e.g., LI-COR Odyssey)

Procedure:

- · Cell Seeding and Treatment:
 - Seed adherent prostate cancer cells in a 96-well plate and culture until they form a confluent monolayer.[16]
 - Treat cells with a concentration gradient of BMS-986365 and vehicle control for the desired time.
- Fixation and Permeabilization:[16][17]
 - Remove the treatment media and wash the cells gently with PBS.
 - Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 20 minutes at room temperature.
 - Wash and permeabilize the cells with Permeabilization Buffer (4 washes, 5 minutes each).
- Blocking:[16][17]
 - Add 150 μL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
- Antibody Incubation:[16][17]



- Prepare a solution of primary antibodies (anti-AR and anti-α-tubulin) in blocking buffer.
- Remove the blocking buffer and add the primary antibody solution to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
- Wash the plate 4 times with wash buffer (e.g., PBS + 0.1% Tween-20).
- Prepare a solution of the corresponding fluorescently-labeled secondary antibodies in blocking buffer. Protect from light.
- Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
- Wash the plate 4 times with wash buffer.
- Imaging and Analysis:
 - After the final wash, remove any residual liquid and scan the plate using a NIR imaging system.
 - The integrated intensity of the NIR signal in each well is measured. The signal for the target protein (AR) is normalized to the signal for the normalization protein (α-tubulin).
 - Calculate the percentage of AR degradation for each BMS-986365 concentration relative to the vehicle control. Plot the results to determine the DC50 value.

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